![molecular formula C17H23F3N2O3S B5564551 1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)

1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

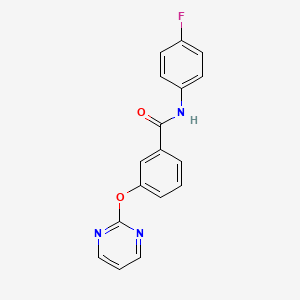

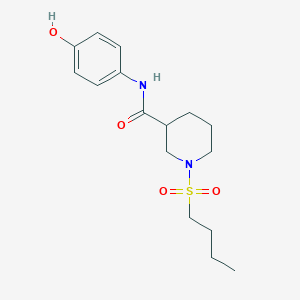

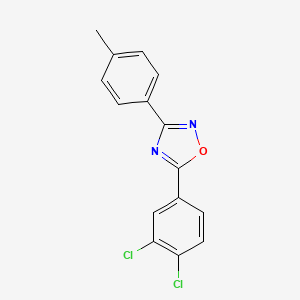

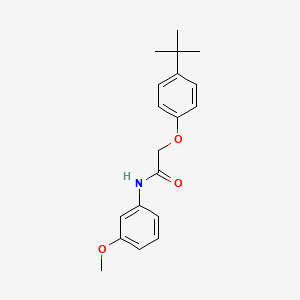

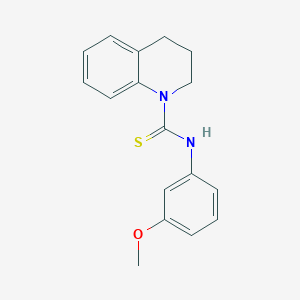

"1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide" belongs to a class of compounds that includes sulfonamides and piperidine derivatives. These compounds are often synthesized for their potential biological activities and chemical properties, which allow for diverse applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to "1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide" often involves multi-step processes including sulfonylation, amidation, and substitution reactions. For instance, the synthesis of O-substituted derivatives of piperidine sulfonamides involves the coupling of benzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide and piperidine derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the compound's functional groups, molecular geometry, and electronic structure, essential for understanding its reactivity and interactions with biological targets (Khalid et al., 2014).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, influenced by their functional groups such as the sulfonyl and carboxamide moieties. For example, the [3+2] cycloaddition reaction involving N-tert-butanesulfinyl imines and arynes is facilitated by the presence of sulfonyl groups, demonstrating the chemical versatility of these compounds (Ye et al., 2014).

科学的研究の応用

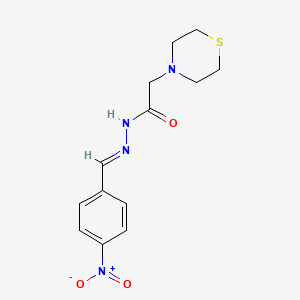

Synthesis and Chemical Reactivity

1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide and related compounds have been studied for their chemical reactivity and synthesis pathways, contributing significantly to organic chemistry. Research has shown that sulfonamides react under oxidative conditions to yield products of heterocyclization, such as substituted N-sulfonylpyrrolidines. This reactivity opens avenues for synthesizing biologically active derivatives and exploring novel chemical transformations (Moskalik et al., 2017). Similarly, the synthesis of biologically active O-substituted derivatives of related compounds demonstrates the versatility of these chemical frameworks in generating compounds with potential biological activities (Khalid et al., 2013).

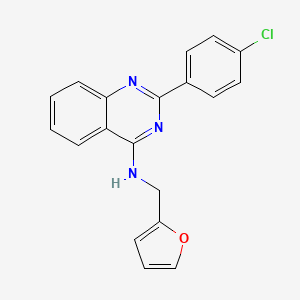

Biological Activity and Applications

The exploration of sulfonamide derivatives, including those related to 1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide, extends into the realm of biochemistry and pharmacology. A series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their enzyme inhibition activities, showcasing the potential of these compounds in developing new therapeutic agents (Khalid, Rehman, & Abbasi, 2014). Moreover, the antibacterial activity of N,N-diethylamide bearing benzenesulfonamide derivatives highlights the broad applicability of this chemical class in addressing microbial resistance and developing new antibiotics (Ajani et al., 2013).

Advancements in Material Science

In material science, the incorporation of sulfonamide and related groups into polymers and membranes has led to the development of novel materials with improved properties. For instance, novel sulfonated thin-film composite nanofiltration membranes have been engineered for enhanced water flux and dye treatment efficiency, demonstrating the value of these compounds in environmental applications and water purification technologies (Liu et al., 2012).

Energy and Battery Technology

The field of energy storage and conversion also benefits from the research on compounds like 1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide. High voltage and safe electrolytes based on ionic liquid and sulfone have been explored for lithium-ion batteries, indicating the potential of these compounds in enhancing battery performance and safety (Xiang et al., 2013).

Safety and Hazards

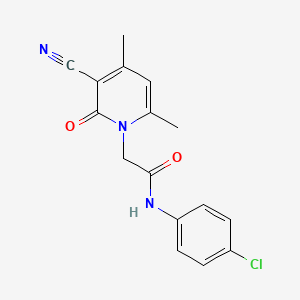

将来の方向性

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the prevalence of piperidine rings and trifluoromethyl groups in pharmaceuticals, this compound could potentially serve as a valuable lead compound in drug discovery .

特性

IUPAC Name |

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O3S/c1-2-3-11-26(24,25)22-10-6-7-13(12-22)16(23)21-15-9-5-4-8-14(15)17(18,19)20/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIRCCWDWPVMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)